3-Bromoimidazo[1,2-a]pyridine
Overview
Description
3-Bromoimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a bromine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which 3-bromoimidazo[1,2-a]pyridine belongs, have significant biological and therapeutic value . They serve as pharmacophores for many molecules .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The synthesis involves a one-pot tandem cyclization/bromination process . The cyclization to form imidazopyridines is promoted by further bromination .
Biochemical Pathways
The compound is part of the imidazo[1,2-a]pyridines class, which is known to interact with various biological pathways due to their varied medicinal applications .
Result of Action
Compounds within the imidazo[1,2-a]pyridines class are known to have significant biological and therapeutic effects .
Action Environment
It’s known that the synthesis of this compound requires specific reaction conditions .
Biochemical Analysis
Biochemical Properties
3-Bromoimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmacologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative amidation reactions, such as tert-butyl hydroperoxide (TBHP) and iodine (I2) . These interactions facilitate the formation of N-(pyridin-2-yl)amides and other derivatives, highlighting the compound’s versatility in biochemical synthesis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that derivatives of this compound exhibit antiproliferative activities against cancer cells . This suggests that the compound can alter cell signaling pathways and gene expression, leading to inhibited cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to participate in cyclization and bromination reactions, which are crucial for its biological activity . These reactions are promoted by the presence of TBHP, which facilitates the formation of imidazopyridine derivatives without the need for a base . This mechanism underscores the compound’s potential as a versatile building block in medicinal chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of oxidizing agents like DMSO . Long-term studies have shown that the compound maintains its biological activity over extended periods, making it a reliable candidate for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiproliferative activity against cancer cells . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into active metabolites. The compound’s metabolism is influenced by oxidative reactions, which are crucial for its biological activity . These metabolic pathways ensure that the compound is efficiently processed within the body, enhancing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring that it reaches its target sites effectively . The compound’s distribution is crucial for its biological activity, as it determines the concentration of the active form at the site of action.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,2-a]pyridine can be synthesized through a one-pot reaction involving the cyclization of 2-aminopyridine with α-haloketones in the presence of oxidizing agents such as tert-butyl hydroperoxide (TBHP). The reaction typically occurs in solvents like dimethyl sulfoxide (DMSO) at room temperature . Another method involves the use of ethyl acetate as a solvent, where the cyclization and bromination occur simultaneously without the need for a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like TBHP and iodine are frequently used.
Cyclization Reactions: Catalysts and specific solvents are employed to facilitate the cyclization process.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Compounds with additional functional groups such as hydroxyl or carbonyl groups.
Cyclization Products: Complex fused heterocyclic systems.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,5-a]pyridine: Another fused heterocyclic system with distinct properties and applications.
Imidazo[4,5-b]pyridine: Known for its use in medicinal chemistry and material science.
Uniqueness: 3-Bromoimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and materials .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYSHMNJHJRIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316592 | |
Record name | 3-bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-47-0 | |
Record name | 3-Bromoimidazo(1,2-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4926-47-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Bromoimidazo[1,2-a]pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98CRW686QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 3-Bromoimidazo[1,2-a]pyridine?
A1: Several synthetic approaches exist:
- One-pot synthesis using DMSO: This method involves reacting a 2-aminopyridine derivative with an α-haloketone in dimethyl sulfoxide (DMSO) at room temperature. Interestingly, this reaction proceeds with concomitant DMSO oxidation. [, ]
- Microwave-assisted synthesis: This approach utilizes bromodimethylsulfonium ion, generated in situ from HBr and DMSO, for electrophilic aromatic bromination, leading to diverse 3-bromoimidazo[1,2-a]pyridines in good yields. []
- Visible light photocatalysis: This method employs readily available carbon tetrabromide (CBr4) as a bromine source and visible light photocatalysis to brominate 2-arylimidazo[1,2-a]pyridines at the 3-position. []
- Electrochemical synthesis: This method allows direct synthesis of 3-bromoimidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones via an electrochemical reaction. []
- Cyclization of 2-(benzylideneamino)pyridinium dihalomethylids: This method involves reacting 2-(benzylideneamino)pyridines with dihalocarbenes, followed by cyclization, to yield 2-aryl-3-haloimidazo[1,2-α]pyridines, including the 3-bromo derivative. []
Q2: Why is this compound considered a versatile building block in organic synthesis?
A2: The bromine atom at the 3-position of the imidazo[1,2-a]pyridine scaffold serves as a handle for further functionalization. This allows for the introduction of a variety of substituents via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. [] This versatility makes this compound a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and ligands for catalysis.
Q3: Can you provide an example of this compound being used in the synthesis of a pharmaceutically relevant compound?
A3: Yes, this compound is a key intermediate in the synthesis of Minodronic acid, a bone resorption inhibitor. The synthesis involves a condensation reaction between this compound and diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired Minodronic acid intermediate, 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. []
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